1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone

Catalog No.
S3297376
CAS No.
1351615-64-9
M.F
C13H17NO2S2
M. Wt
283.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thio...

CAS Number

1351615-64-9

Product Name

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-thiophen-2-ylethanone

Molecular Formula

C13H17NO2S2

Molecular Weight

283.4

InChI

InChI=1S/C13H17NO2S2/c15-12(10-11-2-1-8-17-11)14-5-3-13(4-6-14)16-7-9-18-13/h1-2,8H,3-7,9-10H2

InChI Key

KGPIXXSJTIEETB-UHFFFAOYSA-N

SMILES

C1CN(CCC12OCCS2)C(=O)CC3=CC=CS3

solubility

not available

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone, with the CAS number 1797617-35-6, is a complex organic compound characterized by its unique spirocyclic structure that incorporates oxygen (oxa), sulfur (thia), and nitrogen (aza) atoms. The molecular formula of this compound is C13_{13}H17_{17}N O2_2S2_2, and it has a molecular weight of 283.4 g/mol . This compound exhibits a distinctive arrangement of functional groups, which contributes to its potential reactivity and biological activity.

, including:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones.
  • Reduction: It can alter the oxidation state of the sulfur or nitrogen atoms within its structure.
  • Substitution: Nucleophilic substitution reactions may occur, allowing functional groups attached to the spiro ring to be replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions for these reactions can vary based on the desired transformation.

The biological activity of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone is influenced by its unique structural features, making it a candidate for various pharmacological applications. Compounds with similar scaffolds often exhibit a range of biological effects, including enzyme inhibition and receptor binding. Research has suggested potential therapeutic applications, particularly in oncology and other disease treatments due to its ability to interact with biological targets.

The synthesis of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may start with a cyclization reaction using suitable precursors such as diols or amino alcohols in the presence of sulfur sources and oxidizing agents. Industrial production methods may optimize these synthetic routes for yield and purity using continuous flow reactors and advanced purification techniques like chromatography.

This compound has several scientific research applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in developing new materials and catalysts.
  • Biology: Its unique structure makes it suitable for studying biological interactions, such as enzyme inhibition or receptor binding.
  • Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment due to its interaction with biological targets.
  • Industry: It is utilized in developing advanced materials like polymers and coatings due to its stability and reactivity.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind with high affinity, modulating their activity and influencing various biochemical pathways. These interactions can lead to therapeutic effects, including anti-cancer activity, making it an interesting subject for further research into its pharmacological properties.

Several compounds share structural similarities with 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone:

Compound NameStructural FeaturesUnique Aspects
1-Oxa-8-azaspiro[4.5]decaneContains the spirocyclic core but lacks additional functional groupsSimpler structure may result in different chemical properties
8-Oxa-2-azaspiro[4.5]decaneSimilar spirocyclic frameworkDifferent positioning of functional groups affects reactivity
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(trifluoromethyl)phenylpropan-1-oneIncorporates trifluoromethyl groupEnhanced reactivity due to fluorine substitution

Uniqueness

The uniqueness of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone lies in its combination of an oxa-thia-azaspiro moiety along with a thiophenyl group. This specific arrangement imparts a range of chemical properties that make it versatile for various scientific and industrial applications compared to similar compounds.

XLogP3

1.8

Dates

Last modified: 08-19-2023

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